3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 902960-49-0
VCID: VC7728984
InChI: InChI=1S/C29H28ClN5O4/c1-38-22-11-12-25(39-2)20(17-22)15-16-31-27(36)14-13-26-32-33-29-34(18-19-7-9-21(30)10-8-19)28(37)23-5-3-4-6-24(23)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)
SMILES: COC1=CC(=C(C=C1)OC)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Molecular Formula: C29H28ClN5O4
Molecular Weight: 546.02

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide

CAS No.: 902960-49-0

VCID: VC7728984

Molecular Formula: C29H28ClN5O4

Molecular Weight: 546.02

* For research use only. Not for human or veterinary use.

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide - 902960-49-0

Description

The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide is a complex organic molecule featuring a triazoloquinazoline core structure. This class of compounds is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a chlorobenzyl group and a dimethoxyphenethyl moiety enhances its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide typically involves multi-step organic synthesis techniques. These steps require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. Common methods include the use of specific precursors and catalysts to facilitate the formation of the triazoloquinazoline core.

Biological Activities

Compounds within the triazoloquinazoline family have been reported to exhibit various biological activities, including:

  • Anticancer Properties: These compounds have shown potential in inhibiting cancer cell growth.

  • Antimicrobial Properties: They have demonstrated effectiveness against a range of microorganisms, including bacteria and fungi.

Compound NameMolecular FormulaBiological Activity
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamideNot specifiedAnticancer, Antimicrobial
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamideApproximately 546.02 g/molAnticancer, Antimicrobial
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamideApproximately 495.0 g/molAnticancer, Antimicrobial

Research Findings and Potential Applications

Research on compounds with a triazoloquinazoline structure highlights their potential in medicinal chemistry due to their diverse biological activities. The unique combination of functional groups in 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide may offer specific therapeutic advantages over structurally similar compounds. Interaction studies are essential for understanding how this compound affects biological systems, which could lead to the development of novel therapeutic agents.

CAS No. 902960-49-0
Product Name 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide
Molecular Formula C29H28ClN5O4
Molecular Weight 546.02
IUPAC Name 3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide
Standard InChI InChI=1S/C29H28ClN5O4/c1-38-22-11-12-25(39-2)20(17-22)15-16-31-27(36)14-13-26-32-33-29-34(18-19-7-9-21(30)10-8-19)28(37)23-5-3-4-6-24(23)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)
SMILES COC1=CC(=C(C=C1)OC)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Solubility not available
PubChem Compound 18590391
Last Modified Aug 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator